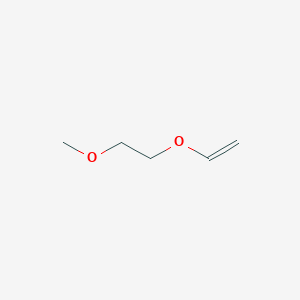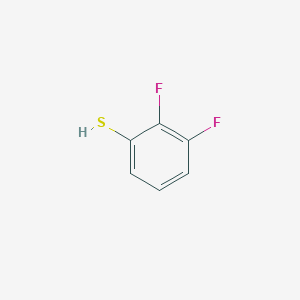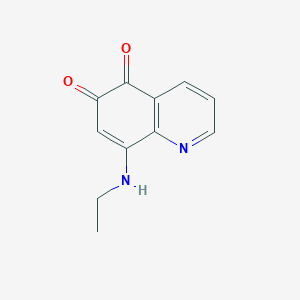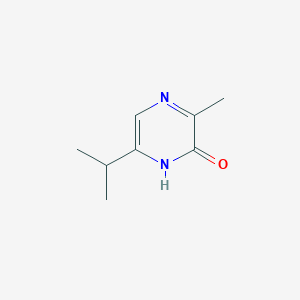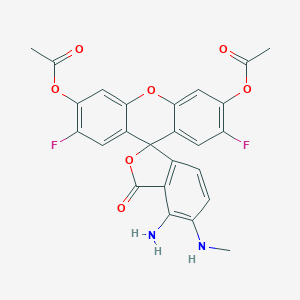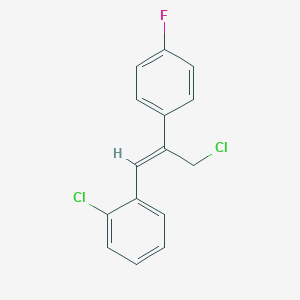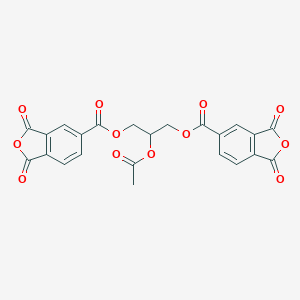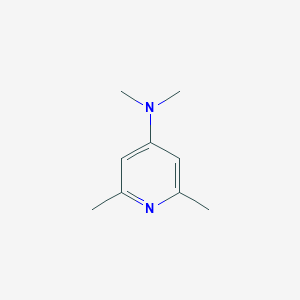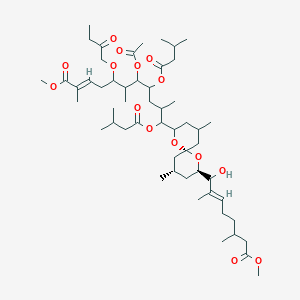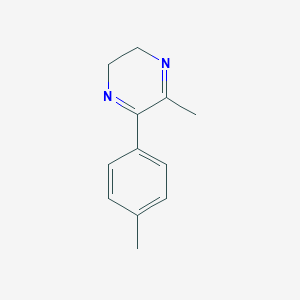
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine is a chemical compound that belongs to the class of pyrazines. It is also known as MPDP or 4-MeO-MPMI. This compound has been of interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and forensic toxicology.
作用機序
The mechanism of action of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine is not fully understood. However, it is believed to act as a partial agonist at the dopamine receptor. It has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin. These effects lead to an increase in the levels of these neurotransmitters in the brain, which may contribute to its pharmacological effects.
生化学的および生理学的効果
The biochemical and physiological effects of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine have been studied in animal models. It has been shown to produce locomotor stimulation, hyperactivity, and stereotypy in rodents. It has also been shown to produce anxiogenic effects in some animal models. In addition, it has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain.
実験室実験の利点と制限
One of the advantages of using 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine in lab experiments is its high potency and selectivity for the dopamine receptor. This makes it a useful tool for studying the function of this receptor. However, one of the limitations of using this compound is its potential toxicity. It has been shown to produce neurotoxic effects in some animal models, which may limit its use in certain experiments.
将来の方向性
For the study of this compound include the development of more potent and selective analogs for the treatment of neurological disorders and the study of its effects on other neurotransmitter systems in the brain.
合成法
The synthesis of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine involves the reaction of 4-methylphenylhydrazine with 2,3-butanedione in the presence of a catalytic amount of acetic acid. The reaction takes place under reflux conditions and yields the desired product in good yields. The synthesis method has been optimized to obtain high purity and yield of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine.
科学的研究の応用
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. In neuroscience, it has been used as a tool to study the function of certain neurotransmitter receptors such as the dopamine receptor. In forensic toxicology, it has been used as a marker for the use of designer drugs.
特性
CAS番号 |
137465-83-9 |
|---|---|
製品名 |
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine |
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC名 |
5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C12H14N2/c1-9-3-5-11(6-4-9)12-10(2)13-7-8-14-12/h3-6H,7-8H2,1-2H3 |
InChIキー |
DSFOKOSNKNAKPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NCCN=C2C |
正規SMILES |
CC1=CC=C(C=C1)C2=NCCN=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



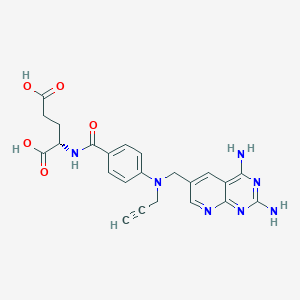

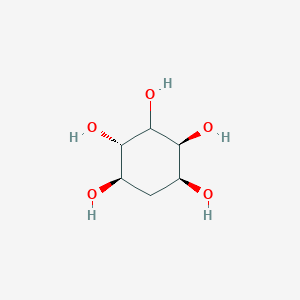
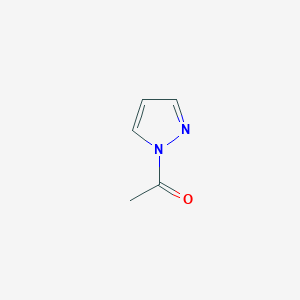
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
